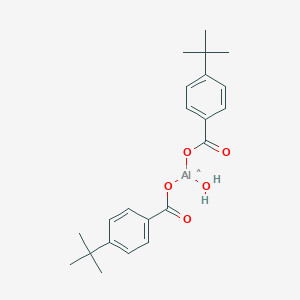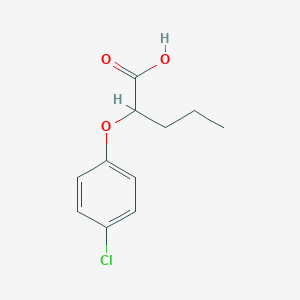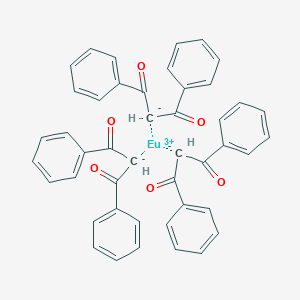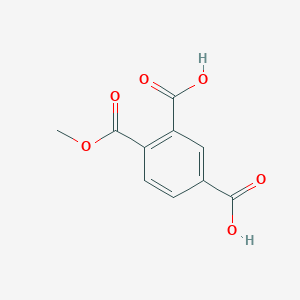
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid, also known as 1-methyl-1,2,4-benzenetricarboxylic acid, is a derivative of trimellitic acid. Trimellitic acid itself is a benzene derivative with three carboxylic acid groups positioned at the 1, 2, and 4 locations on the benzene ring. This compound is a colorless solid and is primarily used in the production of various polymers, resins, and plasticizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid can be synthesized through the oxidation of 1,2,4-trimethylbenzene. The process involves the catalytic air oxidation of pseudocumene (1,2,4-trimethylbenzene) using a combination of manganese, cobalt, cerium, and titanium in the presence of bromine as the catalyst . The reaction is typically carried out in acetic acid as a solvent under controlled temperature and pressure conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of trimellitic acid and its derivatives often involves a similar oxidation process. The crude product obtained from the oxidation is further purified through crystallization and filtration to obtain high-purity trimellitic acid .
Chemical Reactions Analysis
Types of Reactions
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form trimellitic anhydride.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Esterification reactions typically use alcohols in the presence of acid catalysts, while amidation reactions use amines.
Major Products Formed
Trimellitic Anhydride: Formed through the dehydration of trimellitic acid.
Trimellitic Esters: Formed through esterification reactions with various alcohols.
Trimellitic Amides: Formed through amidation reactions with amines.
Scientific Research Applications
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various polymers and resins.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of plasticizers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of trimellitic acid 1-methyl involves its interaction with various molecular targets and pathways. In oxidative degradation processes, the compound undergoes reactions with hydroxyl radicals generated through electro-Fenton technology, leading to its mineralization . The presence of carboxylic acid groups allows it to participate in various chemical reactions, making it a versatile compound in both synthetic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Hemimellitic Acid: Benzene-1,2,3-tricarboxylic acid.
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.
Mellitic Acid: Benzene-1,2,3,4,5,6-hexacarboxylic acid.
Uniqueness
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its ability to form various derivatives, such as anhydrides, esters, and amides, makes it a valuable compound in multiple fields of research and industry.
Properties
CAS No. |
13912-71-5 |
|---|---|
Molecular Formula |
C10H8O6 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
4-methoxycarbonylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O6/c1-16-10(15)6-3-2-5(8(11)12)4-7(6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
InChI Key |
OCOWBXQVZRSXRZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
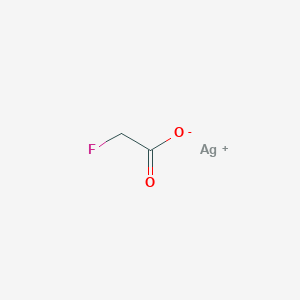

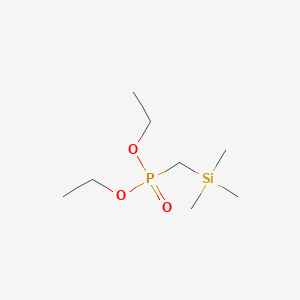

![2-Hydrazinylnaphtho[2,1-d]thiazole](/img/structure/B88570.png)


